5-Chloro-3-[2-(trimethylsilyl)ethynyl]pyridin-2-ol
Description
The compound 5-Chloro-3-[2-(trimethylsilyl)ethynyl]pyridin-2-ol is a pyridine derivative featuring a hydroxyl group (-OH) at position 2, a chlorine atom at position 5, and a trimethylsilyl (TMS)-ethynyl group at position 3.
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-3-(2-trimethylsilylethynyl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNOSi/c1-14(2,3)5-4-8-6-9(11)7-12-10(8)13/h6-7H,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IETNXEIOINXRIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=CNC1=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-[2-(trimethylsilyl)ethynyl]pyridin-2-ol typically involves the reaction of 5-chloro-2-hydroxypyridine with trimethylsilylacetylene under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium acetate, in an organic solvent like tetrahydrofuran (THF). The reaction mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-[2-(trimethylsilyl)ethynyl]pyridin-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base, such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyridine carboxylic acids.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of substituted pyridines with various functional groups.
Scientific Research Applications
5-Chloro-3-[2-(trimethylsilyl)ethynyl]pyridin-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-3-[2-(trimethylsilyl)ethynyl]pyridin-2-ol involves its interaction with specific molecular targets. The chloro and trimethylsilyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and properties of 5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine and related pyridine derivatives:
Key Observations:
The hydroxyl group in position 2 (as in 5-Chloro-3-iodopyridin-2-ol) may increase polarity and hydrogen-bonding capacity compared to the amino group in the TMS-ethynyl analog .
Commercial Availability and Pricing :
- 5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine is priced at $240/g (1g), $960/5g, and $3000/25g, reflecting its specialized synthesis requirements .
- 2-((Trimethylsilyl)ethynyl)pyridin-3-ol (without chlorine) is similarly priced, suggesting that halogenation and functional group substitution significantly impact cost .
Stability and Handling :
- The amine derivative requires storage under inert atmospheres and low temperatures to prevent degradation, whereas hydroxylated analogs (e.g., 5-Chloro-3-iodopyridin-2-ol) may exhibit different stability profiles due to reduced sensitivity to oxidation .
Biological Activity
5-Chloro-3-[2-(trimethylsilyl)ethynyl]pyridin-2-ol is a compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H12ClNOSi, with a molecular weight of 225.75 g/mol. The compound features a chloro group, a trimethylsilyl group, and a pyridin-2-ol moiety, which contribute to its unique chemical reactivity and biological interactions .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The chloro and trimethylsilyl groups enhance its reactivity and binding affinity, leading to modulation of various biological pathways. This interaction can result in diverse effects depending on the target proteins involved .
Biological Activity
Research has indicated that this compound exhibits several biological activities:
- Antiviral Activity : Preliminary studies suggest potential antiviral properties, particularly against viral pathogens. For instance, compounds with similar structures have demonstrated efficacy against HIV and other viruses .
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes or signal transduction pathways, which could be leveraged for therapeutic purposes.
Case Studies
-
Antiviral Efficacy :
- A study examining related pyridine derivatives found that certain analogs exhibited significant antiviral activity, suggesting that this compound may share similar properties .
- EC50 values (the concentration required to achieve 50% maximal effect) for related compounds ranged from 0.26 μM to 3.98 μM against various viral targets.
- Enzyme Interaction :
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | EC50 (μM) |
|---|---|---|
| 5-Chloro-3-[2-(trimethylsilyl)ethynyl]pyridin-2-amine | Antiviral | TBD |
| 6-Bromo-2-chloro-4-[2-(trimethylsilyl)ethynyl]pyridin-3-amine | Enzyme inhibitor | TBD |
| 2-[2-(Trimethylsilyl)ethynyl]pyridin-3-amine | Antiviral | TBD |
Applications in Medicine and Industry
This compound shows promise as a building block in drug synthesis due to its unique structural features. Its potential applications include:
- Drug Development : As a precursor in the synthesis of novel therapeutic agents targeting viral infections or metabolic diseases.
- Research Tool : Utilized in biochemical assays to study enzyme functions and interactions with biomolecules.
Q & A
Q. What are the optimal synthetic routes for 5-Chloro-3-[2-(trimethylsilyl)ethynyl]pyridin-2-ol, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Sonogashira coupling between a halogenated pyridinol precursor (e.g., 5-chloro-3-iodopyridin-2-ol) and trimethylsilylacetylene. Key parameters include:
- Catalyst : Pd(PPh₃)₂Cl₂/CuI (0.5–2 mol%) .
- Solvent : THF or DMF under inert atmosphere (N₂/Ar).
- Temperature : 60–80°C for 12–24 hours.
Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio of halo-pyridine to acetylene) and purification via column chromatography (silica gel, hexane/EtOAc gradient). Side products may arise from over-coupling or desilylation, which can be minimized by avoiding excess base (e.g., Et₃N) .
Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR :
- Pyridine protons: δ 7.8–8.2 ppm (aromatic H), split due to coupling with adjacent substituents.
- Ethynyl protons: Absent (trimethylsilyl group quenches resonance).
- ¹³C NMR :
- Ethynyl carbons: δ 95–105 ppm (sp-hybridized C≡C-Si).
- Trimethylsilyl (TMS): δ 0–1 ppm (Si(CH₃)₃) .
- IR : Sharp peak at ~2150 cm⁻¹ (C≡C stretch) and broad O-H stretch (~3200 cm⁻¹) from the pyridinol group.
- MS : Molecular ion peak at m/z 224.76 (M⁺) consistent with C₁₀H₁₃ClN₂Si .
Advanced Research Questions
Q. How does the trimethylsilyl (TMS) group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The TMS group acts as a protecting group for the ethynyl moiety, enhancing stability during storage and handling. However, it can be selectively removed under mild acidic conditions (e.g., KF/MeOH) to generate terminal alkynes for further coupling. In Pd-catalyzed reactions, the TMS group:
- Reduces steric hindrance compared to bulkier protecting groups.
- Modifies electronic properties, increasing electron density at the ethynyl carbon (enhancing nucleophilicity) .
Example: Post-coupling desilylation enables integration into conjugated polymers or metal-organic frameworks (MOFs).
Q. What strategies mitigate competing regioselectivity during functionalization of the pyridine ring?
- Methodological Answer : Regioselectivity challenges arise due to the electron-withdrawing Cl and OH groups, which direct electrophilic substitution to specific positions. Strategies include:
- Directed ortho-metalation : Use of LiTMP (lithium tetramethylpiperidide) to deprotonate the OH group, enabling directed functionalization at the 4-position .
- Protection of OH : Silylation (e.g., TBSCl) or methylation to block the hydroxyl group, redirecting reactivity to the 5- or 6-positions .
Computational modeling (DFT) can predict reactive sites by analyzing Fukui indices or electrostatic potential maps .
Contradictions and Limitations
- Synthetic Yield Variability : reports yields >70% for analogous compounds, but practical synthesis of this compound may require iterative optimization due to sensitivity to moisture and oxygen .
- Regioselectivity : While computational models predict reactivity trends (), experimental validation is critical due to competing electronic effects from substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
